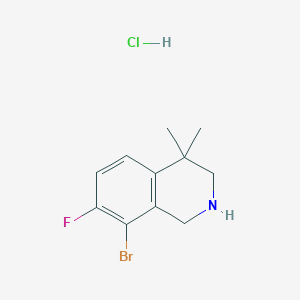

8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride

Description

Molecular Formula: C₁₁H₁₅BrClFN Average Mass: 276.602 g/mol Monoisotopic Mass: 275.007639 g/mol CAS RN: 1203682-59-0 ChemSpider ID: 57321783 This compound is a halogenated, fluorinated, and dimethyl-substituted isoquinoline derivative. The bromine and fluorine substituents at positions 8 and 7, respectively, confer unique electronic and steric properties, while the 4,4-dimethyl group stabilizes the tetrahydroisoquinoline scaffold. Its hydrochloride salt enhances solubility, making it suitable for pharmaceutical research, particularly in kinase inhibition or CNS-targeted therapies .

Propriétés

IUPAC Name |

8-bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN.ClH/c1-11(2)6-14-5-7-8(11)3-4-9(13)10(7)12;/h3-4,14H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLRNNYABALVSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2Br)F)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride typically involves multi-step organic reactions. One common method involves the bromination and fluorination of a suitable isoquinoline precursor. The reaction conditions often include the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, respectively. The reactions are usually carried out in the presence of a solvent like dichloromethane or acetonitrile, under controlled temperature and time conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization and purification steps.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

-

Bromine displacement : The bromine at position 8 is susceptible to substitution with amines or alkoxides under catalytic conditions. For example:

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| 8-Br → 8-morpholino | Morpholine, 80°C, sealed tube | 51% | |

| 8-Br → 8-pyrrolidino | Pyrrolidine, 80°C, sealed tube | 49% |

-

Fluorine retention : The electron-withdrawing fluorine at position 7 stabilizes the aromatic system, making it less reactive toward substitution compared to bromine .

Alkylation and Side-Chain Modifications

-

Amine alkylation : The tetrahydroisoquinoline nitrogen can undergo alkylation with halogenated alkanes. For example:

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed couplings:

Suzuki–Miyaura Coupling

-

Aryl bromides undergo cross-coupling with boronic acids under palladium catalysis. While not explicitly documented for this compound, analogous reactions are standard for brominated isoquinolines .

| Catalyst System | Substrate | Application |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl synthesis |

Hydrogenation

-

Sodium borohydride reduces the C=N bond in dihydroisoquinoline intermediates to tetrahydroisoquinolines (e.g., conversion of 23 to 30 in ).

-

Catalytic hydrogenation removes bromine protecting groups (e.g., debromination of 6 to 8 in ).

Cyclization

-

Acid-catalyzed cyclization of formyl intermediates (e.g., 29 → 23 ) proceeds via intramolecular electrophilic aromatic substitution .

-

Conditions : HCl/EtOH, 60°C, 2–4 hours.

Demethylation

-

BBr₃ or HI can demethylate methoxy groups to hydroxyls, though this is not directly observed for the target compound .

Stability and Reactivity Considerations

-

Hydrochloride salt : Enhances solubility in polar solvents and stabilizes the protonated amine during reactions .

-

Steric effects : 4,4-Dimethyl groups may hinder reactivity at the tetrahydroisoquinoline nitrogen, necessitating harsher conditions for alkylation .

Mechanistic Insights from Structural Analogs

-

Halogen bonding : The 7-fluoro substituent may engage in halogen bonding with enzyme active sites (e.g., Asn722 in Top1–DNA complexes), enhancing biological activity .

-

Electronic effects : Bromine’s electron-withdrawing nature directs electrophilic attacks to the 5- and 8-positions .

Unresolved Challenges

-

Regioselectivity : Competing reactions at bromine (C-8) and fluorine (C-7) require careful optimization to avoid byproducts.

-

Dimethyl group impact : The 4,4-dimethyl substitution’s steric and electronic effects remain underexplored in the literature.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Research has indicated that isoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to isoquinoline can inhibit the growth of melanoma and squamous cell carcinoma cells. The specific structure of 8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride may enhance its activity by interacting with biological targets involved in cancer progression .

Neuropharmacology

Isoquinolines have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases. The unique bromine and fluorine substitutions in this compound may influence its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacological applications .

Biological Research

Mechanism of Action Studies

The compound can be utilized in studies aimed at elucidating the mechanisms through which isoquinolines exert their biological effects. By understanding these pathways, researchers can develop more targeted therapies for diseases such as cancer and neurodegeneration. In vitro assays using this compound can help identify specific cellular pathways affected by isoquinoline derivatives .

Zebrafish Model Studies

Recent research has employed zebrafish models to evaluate the toxicity and efficacy of isoquinoline compounds. The use of this compound in these models can provide insights into its pharmacokinetics and potential side effects in a living organism .

Synthetic Applications

Building Block in Organic Synthesis

Due to its unique structure, this compound can serve as a versatile building block for synthesizing other complex organic molecules. Its reactivity can be exploited in various organic reactions, including nucleophilic substitutions and cyclizations, which are essential for developing new pharmaceuticals .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogen and Fluorine Positional Isomers

8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Formula : C₉H₁₀BrClFN

- Mass : 266.54 g/mol

- CAS RN : 2094312-52-2

- Key Differences : Bromine at position 8 and fluorine at position 4. The altered substitution pattern reduces steric hindrance compared to the target compound but may decrease binding affinity in receptor models due to reduced electronegativity at position 7 .

7-Bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline Hydrochloride

- Formula : C₉H₉BrClF₂N

- Mass : 284.53 g/mol

- CAS RN : 2906628-64-4

- Key Differences: Bromine at position 7 and two fluorine atoms at position 3.

Dimethyl-Substituted Analogs

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Formula : C₁₁H₁₅BrClN

- Mass : 276.60 g/mol

- CAS RN : 1203684-61-0

- Key Differences: Bromine at position 6 instead of 8.

7-Fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline Hydrochloride

Methoxy and Unsubstituted Derivatives

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline

- Formula: C₁₀H₁₂BrNO

- Mass : 242.11 g/mol

- CAS RN : 1220694-87-0

- Key Differences : Methoxy group at position 6 instead of fluorine. The electron-donating methoxy group may increase solubility but reduce metabolic stability compared to electronegative fluorine .

8-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Comparative Data Table

Research Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves palladium-catalyzed cross-coupling for bromine introduction (e.g., Suzuki-Miyaura) and fluorination via Balz-Schiemann or nucleophilic substitution .

- Pharmacological Potential: Fluorine and bromine enhance blood-brain barrier penetration and target affinity, while dimethyl groups reduce conformational flexibility, favoring selective binding .

- Safety Profile: Similar brominated isoquinolines require handling under GHS guidelines, with precautions for halogenated compound toxicity .

Activité Biologique

8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline; hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoquinoline family, which is known for its diverse biological activities. The presence of bromine and fluorine substituents is significant, as halogenation often enhances the biological activity of organic compounds.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of isoquinoline derivatives. For instance, compounds similar to 8-bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline have shown promising antibacterial and antifungal activities.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results indicate that modifications in the isoquinoline structure can lead to significant variations in potency against various pathogens .

The mechanism by which 8-bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline exerts its effects may involve interaction with bacterial cell membranes or inhibition of key metabolic pathways. Similar compounds have been reported to disrupt cell wall synthesis or interfere with nucleic acid metabolism in bacteria .

Study on Antibacterial Properties

In a recent study evaluating various isoquinoline derivatives for antibacterial activity, it was found that those with halogen substitutions exhibited enhanced efficacy against both Gram-positive and Gram-negative bacteria. The study reported that the presence of a bromine atom at the C8 position significantly increased antibacterial potency compared to non-halogenated analogs .

Evaluation of Antifungal Activity

Another study focused on the antifungal properties of isoquinoline derivatives showed that compounds with fluorine substitutions demonstrated strong activity against fungi such as Candida albicans and Fusarium oxysporum. The MIC values were notably lower for halogenated compounds compared to their non-halogenated counterparts, suggesting a structure-activity relationship where halogenation plays a crucial role in enhancing antifungal activity .

Q & A

Basic: What are the key considerations for synthesizing 8-Bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline hydrochloride, and how can purity be optimized?

Methodological Answer:

Synthesis of halogenated dihydroisoquinolines requires precise control of reaction conditions. For bromo-fluoro derivatives, regioselectivity must be ensured via halogenation under inert atmospheres (e.g., using N-bromosuccinimide in anhydrous DMF at 0–5°C). The dimethyl groups at the 4-position introduce steric hindrance, necessitating longer reaction times or elevated temperatures . Purity optimization involves:

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA).

- Crystallization : Recrystallize from ethanol/water mixtures to remove unreacted precursors .

- Analytical validation : Confirm purity via LC-MS (ESI+ mode) and ¹H/¹³C NMR, comparing integrals of target peaks against known impurities .

Advanced: How can computational modeling (e.g., DFT or molecular dynamics) guide the design of derivatives targeting specific receptors?

Methodological Answer:

Dihydroisoquinoline scaffolds are often studied for neurotransmitter receptor interactions. Computational strategies include:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to dopamine or serotonin receptors, focusing on halogen (Br/F) interactions with hydrophobic pockets .

- DFT calculations : Analyze electron density maps (e.g., via Gaussian 16) to assess how dimethyl groups influence steric effects and conformational stability .

- MD simulations : Run 100-ns trajectories in GROMACS to evaluate solvation effects and ligand-receptor stability under physiological conditions .

Contradictions between computational predictions and experimental IC50 values may arise from solvent effects or protonation state mismatches; validate with pH-dependent binding assays .

Basic: What analytical techniques are critical for characterizing structural integrity and stereochemistry?

Methodological Answer:

- NMR spectroscopy : ¹H NMR (600 MHz, DMSO-d6) confirms regiochemistry via coupling patterns (e.g., dihydro protons at δ 2.8–3.2 ppm as triplets). ¹⁹F NMR detects fluorine environment shifts .

- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in dimethyl group orientation or halogen placement .

- Mass spectrometry : HRMS (ESI+) with <2 ppm error confirms molecular formula; fragment patterns distinguish isoquinoline isomers .

Advanced: How can researchers resolve contradictions in bioactivity data across studies (e.g., conflicting IC50 values)?

Methodological Answer:

Contradictions often stem from:

- Assay conditions : Compare buffer pH (e.g., dopamine receptor assays at pH 7.4 vs. 6.8 alter protonation states) .

- Solubility limitations : Use co-solvents (≤1% DMSO) and dynamic light scattering to confirm colloidal stability .

- Receptor subtype specificity : Validate selectivity via radioligand binding assays (e.g., ³H-spiperone for D2 receptors) .

- Data normalization : Apply Hill coefficients to account for allosteric modulation artifacts .

Basic: What safety protocols are essential for handling halogenated dihydroisoquinolines?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before incineration .

- Emergency response : For spills, absorb with vermiculite and dispose as hazardous waste; for ingestion, administer activated charcoal and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.